2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide 2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 895099-87-3
VCID: VC11891790
InChI: InChI=1S/C27H24N4O3S3/c1-18-7-5-8-19(13-18)16-31-23-12-4-3-11-22(23)26-24(37(31,33)34)15-28-27(30-26)36-17-25(32)29-20-9-6-10-21(14-20)35-2/h3-15H,16-17H2,1-2H3,(H,29,32)
SMILES: CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC(=CC=C5)SC
Molecular Formula: C27H24N4O3S3
Molecular Weight: 548.7 g/mol

2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide

CAS No.: 895099-87-3

Cat. No.: VC11891790

Molecular Formula: C27H24N4O3S3

Molecular Weight: 548.7 g/mol

* For research use only. Not for human or veterinary use.

2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide - 895099-87-3

Specification

CAS No. 895099-87-3
Molecular Formula C27H24N4O3S3
Molecular Weight 548.7 g/mol
IUPAC Name 2-[6-[(3-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide
Standard InChI InChI=1S/C27H24N4O3S3/c1-18-7-5-8-19(13-18)16-31-23-12-4-3-11-22(23)26-24(37(31,33)34)15-28-27(30-26)36-17-25(32)29-20-9-6-10-21(14-20)35-2/h3-15H,16-17H2,1-2H3,(H,29,32)
Standard InChI Key OJDWDJPFSQTZCA-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC(=CC=C5)SC
Canonical SMILES CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC(=CC=C5)SC

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound belongs to the acetamide class, featuring a pyrimido[5,4-c][2,benzothiazine core modified with sulfanyl and methylsulfanyl substituents. Its IUPAC name reflects its intricate architecture:

  • Systematic Name: 2-[6-[(3-Methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c] benzothiazin-2-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide .

  • CAS Registry: 895099-87-3 .

  • Molecular Formula: C₂₇H₂₄N₄O₃S₃ .

  • Molecular Weight: 548.7 g/mol .

Structural Features

Key structural components include:

  • Tricyclic Core: A pyrimido[5,4-c] benzothiazine system with two fused rings and a central thiadiazine ring.

  • Sulfur Functionalities: A sulfonyl (-SO₂) group at position 8 and a sulfanyl (-S-) bridge linking the tricyclic core to the acetamide moiety .

  • Substituents:

    • A 3-methylbenzyl group at position 9 of the tricyclic system .

    • A 3-(methylsulfanyl)phenyl group attached to the acetamide nitrogen.

The three-dimensional conformation, stabilized by π-π stacking and hydrogen bonding, influences its reactivity and biological interactions .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically including:

  • Core Formation: Cyclization of precursor heterocycles using catalysts like triethylamine in polar aprotic solvents (e.g., dimethylformamide) .

  • Sulfanyl Incorporation: Thiol-ene click chemistry or nucleophilic substitution to introduce the sulfanyl bridge .

  • Functionalization:

    • Alkylation of the tricyclic core with 3-methylbenzyl bromide.

    • Coupling of the sulfanyl-acetamide intermediate with 3-(methylsulfanyl)aniline via carbodiimide-mediated amide bond formation .

Representative Reaction Conditions:

StepReagents/CatalystsSolventTemperatureYield
CyclizationTriethylamineDMF80°C62%
Sulfanyl BridgeThiourea, K₂CO₃AcetonitrileReflux45%
Amide CouplingEDC/HOBtDCMRT78%

Reactivity Profile

The compound participates in:

  • Oxidation: The methylsulfanyl group (-SMe) oxidizes to sulfonyl (-SO₂Me) under strong oxidizing agents (e.g., H₂O₂/AcOH) .

  • Nucleophilic Substitution: The acetamide’s carbonyl group reacts with Grignard reagents or amines.

  • Photodegradation: Exposure to UV light induces cleavage of the sulfanyl bridge, forming disulfide byproducts .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (23 mg/mL) and dichloromethane (15 mg/mL); poorly soluble in water (<0.1 mg/mL) .

  • Stability: Stable under inert atmospheres at -20°C for >12 months. Degrades at >150°C or in acidic/basic conditions (pH <3 or >10) .

Spectroscopic Data

  • IR (KBr): 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 750 cm⁻¹ (C-S) .

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–6.98 (m, 10H, aromatic), 4.32 (s, 2H, CH₂), 2.45 (s, 3H, SMe) .

  • MS (ESI+): m/z 549.1 [M+H]⁺ .

Biological Activity and Mechanisms

Mechanistic Insights

  • Enzyme Inhibition: The sulfonyl group coordinates with Zn²⁺ in metalloenzymes (e.g., matrix metalloproteinases).

  • Receptor Interactions: The tricyclic core mimics purine scaffolds, potentially targeting kinase ATP-binding pockets .

Applications and Research Directions

Medicinal Chemistry

  • Lead Optimization: Modifications to the methylsulfanyl group enhance metabolic stability .

  • Prodrug Development: Esterification of the acetamide improves oral bioavailability.

Material Science

  • Coordination Polymers: Sulfur atoms act as ligands for Cu(II) and Fe(III) in porous materials .

Future Studies

  • In Vivo Toxicology: Acute toxicity profiles in rodent models are pending .

  • Computational Modeling: QSAR studies to predict off-target effects.

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